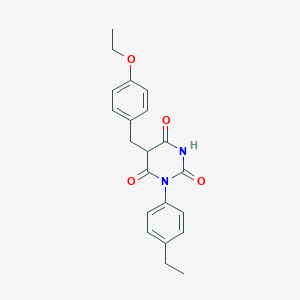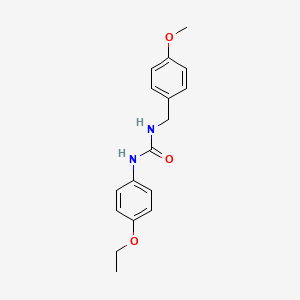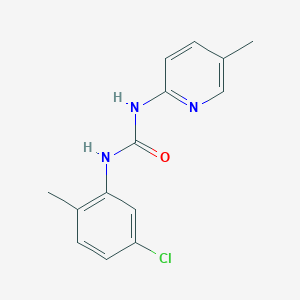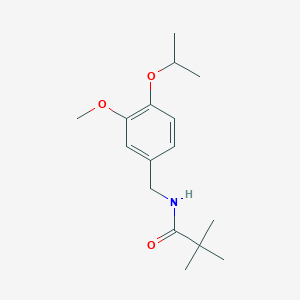![molecular formula C21H22ClNO4 B5267190 methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5267190.png)
methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-Lys(Aloc)-OH or ML-9 and is a potent inhibitor of myosin light chain kinase (MLCK).
作用機序
Methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate inhibits the activity of MLCK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of myosin light chains, which are essential for the contraction of smooth muscle cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include:
1. Inhibition of smooth muscle cell contraction: ML-9 inhibits the activity of MLCK, which is involved in the regulation of smooth muscle cell contraction.
2. Induction of apoptosis: ML-9 has been shown to induce apoptosis in cancer cells.
3. Inhibition of actin cytoskeleton dynamics: ML-9 inhibits the activity of MLCK, which is involved in the regulation of actin cytoskeleton dynamics in neurons.
実験室実験の利点と制限
The advantages of using methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate in lab experiments include:
1. High potency: ML-9 is a potent inhibitor of MLCK, which makes it useful in studying the role of MLCK in various biological processes.
2. Wide range of applications: ML-9 has been shown to have potential applications in various fields of science, including cancer research, cardiovascular research, and neuroscience research.
The limitations of using this compound in lab experiments include:
1. Limited solubility: ML-9 has limited solubility in water, which makes it difficult to use in some experiments.
2. Lack of specificity: ML-9 inhibits the activity of MLCK, which may have unintended effects on other biological processes.
将来の方向性
There are several future directions for research on methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate, including:
1. Development of more specific MLCK inhibitors: ML-9 inhibits the activity of MLCK, which may have unintended effects on other biological processes. Developing more specific MLCK inhibitors could help to overcome this limitation.
2. Study of ML-9 in combination with other drugs: ML-9 has been shown to have potential applications in cancer research. Studying the effects of ML-9 in combination with other anti-cancer drugs could help to improve its efficacy.
3. Development of more soluble forms of ML-9: ML-9 has limited solubility in water, which makes it difficult to use in some experiments. Developing more soluble forms of ML-9 could help to overcome this limitation.
Conclusion
This compound is a potent inhibitor of MLCK with potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate involves the reaction of 4-chlorobenzaldehyde with butyl acrylate in the presence of a base to form 4-chlorocinnamic acid. This acid is then reacted with a protected lysine derivative to form the final product, Boc-Lys(Aloc)-OH or ML-9.
科学的研究の応用
Methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate has been extensively studied for its potential applications in various fields of science. Some of the notable research applications of this compound include:
1. Cancer Research: Studies have shown that ML-9 has potent anti-tumor activity and can induce apoptosis in cancer cells. It has been suggested that ML-9 could be used as a potential anti-cancer drug.
2. Cardiovascular Research: ML-9 has been shown to inhibit the contraction of smooth muscle cells, which could be useful in the treatment of cardiovascular diseases such as hypertension and atherosclerosis.
3. Neuroscience Research: ML-9 has been shown to inhibit the activity of MLCK, which is involved in the regulation of actin cytoskeleton dynamics in neurons. This could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-3-4-13-27-18-11-7-16(8-12-18)20(24)23-19(21(25)26-2)14-15-5-9-17(22)10-6-15/h5-12,14H,3-4,13H2,1-2H3,(H,23,24)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSNFDDILSUGAZ-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5267108.png)
![2-fluoro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5267110.png)
![1-(3-fluorobenzyl)-4-[(5-propyl-2-furyl)methyl]piperazine](/img/structure/B5267125.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5267147.png)
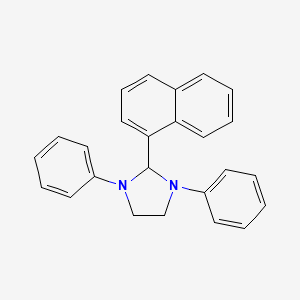
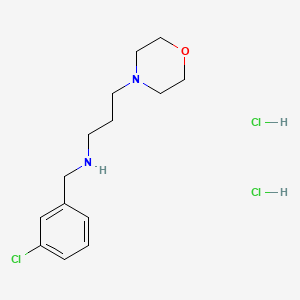
![N-[2-(dimethylamino)ethyl]-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5267161.png)
![N-(2,2-diphenylpropyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5267168.png)
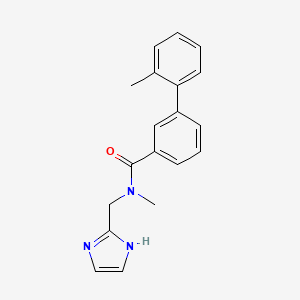
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5267179.png)
